![molecular formula C8H10O2S B6251689 2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid CAS No. 137120-43-5](/img/new.no-structure.jpg)
2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid
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Overview
Description
2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid: is a bicyclic compound containing sulfur. It has the molecular formula C8H10O2S and a molar mass of 170.23 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with sulfur-containing reagents to form the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Various substituents can be introduced into the bicyclic ring system through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bicyclic ring .
Scientific Research Applications
2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom in the bicyclic structure can form bonds with various biological molecules, influencing their activity and function. This interaction can affect pathways involved in enzyme activity, signal transduction, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-thiabicyclo[2.2.2]octane-3-carboxylic acid: Similar structure but lacks the double bond in the bicyclic ring.
2-oxabicyclo[2.2.2]oct-5-ene-3-carboxylic acid: Contains an oxygen atom instead of sulfur.
2-azabicyclo[2.2.2]oct-5-ene-3-carboxylic acid: Contains a nitrogen atom instead of sulfur.
Uniqueness
2-thiabicyclo[2.2.2]oct-5-ene-3-carboxylic acid is unique due to the presence of the sulfur atom in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are required .
Properties
CAS No. |
137120-43-5 |
---|---|
Molecular Formula |
C8H10O2S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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